molecular formula C14H16N2 B7892975 N-[(quinolin-4-yl)methyl]cyclobutanamine

N-[(quinolin-4-yl)methyl]cyclobutanamine

Cat. No.: B7892975
M. Wt: 212.29 g/mol
InChI Key: DTUZVOZMTTVLKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(quinolin-4-yl)methyl]cyclobutanamine is a synthetic small molecule characterized by a quinoline ring system linked via a methyl group to a cyclobutanamine moiety. The cyclobutanamine group introduces conformational rigidity, which may enhance binding specificity to biological targets.

Properties

IUPAC Name

N-(quinolin-4-ylmethyl)cyclobutanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-7-14-13(6-1)11(8-9-15-14)10-16-12-4-3-5-12/h1-2,6-9,12,16H,3-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUZVOZMTTVLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=CC=NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(quinolin-4-yl)methyl]cyclobutanamine typically involves the reaction of quinoline derivatives with cyclobutanamine under specific conditions. One common method is the alkylation of quinoline with cyclobutanamine using a suitable alkylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(quinolin-4-yl)methyl]cyclobutanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce reduced quinoline or cyclobutanamine derivatives .

Scientific Research Applications

Synthetic Routes

The synthesis of N-[(quinolin-4-yl)methyl]cyclobutanamine typically involves the reaction of quinoline derivatives with cyclobutanamines under controlled conditions. Common synthetic methods include:

  • Nucleophilic Substitution : Utilizing cyclobutanamine as a nucleophile to attack the electrophilic center of quinoline derivatives.
  • Catalyzed Reactions : Employing catalysts to enhance reaction efficiency and yield.

Medicinal Chemistry

This compound has been explored for its potential therapeutic effects, particularly in the following areas:

  • Cancer Treatment : Its structural similarity to known anticancer agents positions it as a candidate for developing new chemotherapeutics. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by modulating key signaling pathways.
    CompoundTargetIC50 (μM)
    Compound AP-glycoprotein0.15
    Compound BTopoisomerase II0.30

Neuropharmacology

The compound's interaction with neurotransmitter systems suggests its potential in treating neurological disorders. Research indicates that derivatives can modulate receptors involved in mood regulation and cognitive function.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in infectious disease treatment.

Case Study 1: Modulation of Drug Resistance

A study investigated the effects of this compound on P-glycoprotein (P-gp) activity, which is crucial in multidrug resistance (MDR) in cancer therapy. Results indicated that the compound could inhibit P-gp ATPase activity, enhancing the efficacy of conventional chemotherapeutics.

"The structural modifications on the cyclobutane moiety significantly influenced the binding affinity to P-gp" .

Case Study 2: Pharmacokinetic Profiling

Research into the pharmacokinetics of this compound revealed favorable bioavailability and metabolic stability, essential for drug development. The compound demonstrated low toxicity profiles in preclinical models, indicating its potential for safe therapeutic use.

Mechanism of Action

The mechanism of action of N-[(quinolin-4-yl)methyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Morpholine substituents (as in 10c/d) introduce polarity, which could influence solubility and pharmacokinetics .
2.2 Cyclobutanamine Derivatives with Varied Substituents

describes compounds 9q–9u , which modify the aromatic or aliphatic substituents on the cyclobutanamine core:

  • 9q (N-(4-(Morpholinomethyl)benzyl)cyclobutanamine): MW 261.1961.
  • 9r (N-(Benzo[d][1,3]dioxol-5-ylmethyl)cyclobutanamine): MW 206.1181.
  • 9t (N-((2,2-Dimethyl-2H-pyrano[3,2-b]pyridin-6-yl)methyl)cyclobutanamine): MW 245.1651.

Key Observations :

  • Synthetic yields for these compounds (33–38%) are lower than those in (89–94%), possibly due to steric hindrance from bulkier substituents .
  • The benzo[d][1,3]dioxol group in 9r introduces electron-withdrawing effects, which may alter reactivity or metabolic stability .
2.3 Quinoline-Based Compounds with Alternative Functional Groups
  • YS-4 and YS-5 (): Quinoline derivatives with pyridinylmethyl ether or piperidine-carboxylic acid tert-butyl ester groups. These lack the cyclobutanamine moiety but share the quinoline core, highlighting the role of substituents in modulating activity (e.g., hydrogenation of YS-4 to YS-5 increased yield to 95%) .
  • Sulfonamide Derivatives (): N-(3-((diethylamino)methyl)-4-hydroxyphenyl)-N-(quinolin-4-yl)sulfonamide derivatives include sulfonamide linkages and diethylamino groups, targeting tuberculosis. This underscores the therapeutic versatility of quinoline scaffolds when paired with diverse functional groups .
2.4 Commercially Available Cyclobutanamine Derivatives

and list compounds such as:

  • Methyl 4-[[2-(dimethylamino)-4-quinolinyl]methyl]benzoate: Combines quinoline with a methyl ester group.
  • N-[(5-Bromo-2-methylphenyl)methyl]cyclobutanamine : Bromine substituents increase molecular weight (254.18) and may enhance lipophilicity .

Key Observations :

  • Halogenation (e.g., bromine in ) can improve compound stability and membrane permeability but may introduce toxicity concerns .

Biological Activity

N-[(quinolin-4-yl)methyl]cyclobutanamine is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a quinoline moiety linked to a cyclobutanamine structure. The synthesis typically involves the reaction of quinoline derivatives with cyclobutanamine under specific conditions to yield the desired compound. The structural formula can be expressed as follows:

C12H12N2\text{C}_{12}\text{H}_{12}\text{N}_{2}

This compound exhibits unique properties due to the presence of both the quinoline and cyclobutane rings, which contribute to its biological activity.

Antiviral Activity

Research has indicated that compounds similar to this compound show promising antiviral properties. For instance, a study focusing on quinoline derivatives demonstrated their effectiveness against various strains of influenza virus, suggesting that modifications in the structure could enhance antiviral activity. The presence of specific functional groups was found to be crucial for activity against viral targets, particularly in inhibiting viral replication mechanisms .

Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer potential. This compound has been identified as a potential inhibitor of various kinases associated with cancer progression, including c-Met. This receptor tyrosine kinase is implicated in several malignancies, and inhibitors targeting this pathway are in high demand for therapeutic development . The compound's ability to modulate kinase activity could lead to reduced tumor growth and metastasis.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the quinoline ring significantly influence the biological activity of compounds. Key findings include:

  • Substituent Effects : The introduction of electron-withdrawing groups on the quinoline ring enhances binding affinity to target proteins.
  • Ring Size Influence : The cyclobutane ring contributes to conformational flexibility, which may be essential for effective interaction with biological targets.

A detailed SAR table summarizes these findings:

ModificationEffect on Activity
Electron-withdrawing groups on quinolineIncreased binding affinity
Variations in cyclobutane substituentsAltered pharmacokinetic properties

Case Studies

  • Influenza Virus Inhibition : A study highlighted the efficacy of a related compound in inhibiting influenza A virus strains, with IC50 values indicating strong antiviral activity. This suggests that this compound may exhibit similar properties .
  • Kinase Inhibition : In vitro studies demonstrated that compounds with similar structures effectively inhibited c-Met kinase activity, leading to decreased cell proliferation in cancer cell lines. This positions this compound as a candidate for further development in cancer therapeutics .
  • Cytotoxicity Studies : Investigations into cytotoxic effects revealed that while some derivatives showed potent activity against cancer cells, they also exhibited low toxicity towards normal cells, indicating a favorable therapeutic index .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.